molecular formula C12H16N2O2 B2828553 N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide CAS No. 926211-23-6

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide

Cat. No.: B2828553
CAS No.: 926211-23-6
M. Wt: 220.272
InChI Key: RGMXORQKJKNJLY-UHFFFAOYSA-N
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Description

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is a chemical compound with the molecular formula C12H16N2O2 It is characterized by the presence of an amino group, a methoxy group, and a cyclobutanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide typically involves the reaction of 2-amino-4-methoxyaniline with cyclobutanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional steps for purification, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .

Scientific Research Applications

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-amino-4-methoxyphenyl)cyclopentanecarboxamide
  • N-(2-amino-4-methoxyphenyl)cyclohexanecarboxamide
  • N-(2-amino-4-methoxyphenyl)cycloheptanecarboxamide

Uniqueness

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs with larger ring sizes.

Properties

IUPAC Name

N-(2-amino-4-methoxyphenyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-16-9-5-6-11(10(13)7-9)14-12(15)8-3-2-4-8/h5-8H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGMXORQKJKNJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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